molecular formula C8H5BrN2O2 B1292438 3-Bromo-1H-indazole-5-carboxylic acid CAS No. 885521-49-3

3-Bromo-1H-indazole-5-carboxylic acid

Cat. No. B1292438
CAS RN: 885521-49-3
M. Wt: 241.04 g/mol
InChI Key: RWQMEUDBXGKAER-UHFFFAOYSA-N
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Description

3-Bromo-1H-indazole-5-carboxylic acid is an important chemical product. It is mainly used as a raw material in chemical synthesis for the preparation of other compounds . Its derivative 5-Bromo-1H-indazole-3-carboxylic acid ethyl ester can be used as a protein kinase inhibitor, which can be used for the treatment and prevention of diseases .


Synthesis Analysis

A new practical synthesis of 1H-indazole is presented. A previous mechanism for the cyclization step is proved to be nonfeasible and a hydrogen bond propelled mechanism is proposed . The new mechanism is suitable for similar cyclization, and a new reaction is predicted .


Molecular Structure Analysis

The molecular formula of 3-Bromo-1H-indazole-5-carboxylic acid is C8H5BrN2O2 . The average mass is 241.042 Da and the monoisotopic mass is 239.953430 Da .


Chemical Reactions Analysis

3-Bromo-1H-indazole-5-carboxylic acid is mainly used as a raw material in chemical synthesis for the preparation of other compounds . Its derivative 5-Bromo-1H-indazole-3-carboxylic acid ethyl ester can be used as a protein kinase inhibitor .


Physical And Chemical Properties Analysis

The boiling point of 3-Bromo-1H-indazole-5-carboxylic acid is predicted to be 493.4±25.0 °C . The density is predicted to be 1.946±0.06 g/cm3 . The pKa is predicted to be 3.79±0.30 .

Scientific Research Applications

Analytical Chemistry

In analytical chemistry, derivatives of 3-Bromo-1H-indazole-5-carboxylic acid can be employed as standards or reagents in chromatographic methods and mass spectrometry. This aids in the accurate detection and measurement of substances in complex mixtures.

Each of these applications demonstrates the versatility and importance of 3-Bromo-1H-indazole-5-carboxylic acid in scientific research. Its role as a building block in medicinal chemistry and material science, among others, highlights its potential to contribute significantly to advancements in these fields .

Safety and Hazards

3-Bromo-1H-indazole-5-carboxylic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray of this compound . Personal protective equipment including dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Future Directions

The medicinal properties of indazole, including 3-Bromo-1H-indazole-5-carboxylic acid, have to be explored in the near future for the treatment of various pathological conditions . The new practical synthesis of 1H-indazole, which is suitable for similar cyclization, predicts a new reaction .

properties

IUPAC Name

3-bromo-2H-indazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-7-5-3-4(8(12)13)1-2-6(5)10-11-7/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWQMEUDBXGKAER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C=C1C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646259
Record name 3-Bromo-2H-indazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1H-indazole-5-carboxylic acid

CAS RN

885521-49-3
Record name 3-Bromo-1H-indazole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885521-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2H-indazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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